molecular formula C6H11IO B1597143 2-(Iodomethyl)tetrahydropyran CAS No. 43216-12-2

2-(Iodomethyl)tetrahydropyran

Cat. No.: B1597143
CAS No.: 43216-12-2
M. Wt: 226.06 g/mol
InChI Key: CEPXWUHXEXKVLW-UHFFFAOYSA-N
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Description

2-(Iodomethyl)tetrahydropyran is a useful research compound. Its molecular formula is C6H11IO and its molecular weight is 226.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Iodomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of cyclic ethers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can participate in hydroalkoxylation reactions catalyzed by platinum or lanthanide triflates, leading to the formation of cyclic ethers . These interactions are crucial for the synthesis of biologically active molecules and natural products.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of tetrahydropyran have been shown to affect photosynthetic pigment content and antioxidant enzyme activities . These effects are indicative of the compound’s potential to alter cellular processes and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s ability to participate in hydroalkoxylation and hydroamination reactions highlights its role in modifying molecular structures and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrahydropyran derivatives can maintain their activity over extended periods, although their efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic state of the cell . Its role in phase I and phase II metabolic reactions underscores its importance in drug metabolism and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound within the cell is critical for its function and efficacy in biochemical reactions.

Properties

IUPAC Name

2-(iodomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXWUHXEXKVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376695
Record name 2-(IODOMETHYL)TETRAHYDROPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43216-12-2
Record name 2-(IODOMETHYL)TETRAHYDROPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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